2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and an indene-dione structure
Preparation Methods
The synthesis of 2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione typically involves the following steps:
Formation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde: This intermediate can be synthesized by reacting 3-fluoro-4-nitrobenzaldehyde with pyrrolidine under appropriate conditions.
Chemical Reactions Analysis
2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrrolidine ring and the indene-dione moiety are crucial for binding to target proteins, influencing their activity and leading to various biological effects . The fluorine atom enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione can be compared with similar compounds such as:
3-fluoro-4-(pyrrolidin-1-yl)benzoic acid: This compound shares the fluorine and pyrrolidine moieties but lacks the indene-dione structure.
1-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: Similar in structure but with an ethanone group instead of the indene-dione moiety.
The uniqueness of this compound lies in its combination of the fluorine atom, pyrrolidine ring, and indene-dione structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-17-12-13(7-8-18(17)22-9-3-4-10-22)11-16-19(23)14-5-1-2-6-15(14)20(16)24/h1-2,5-8,11-12H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWMOYAXYVLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.